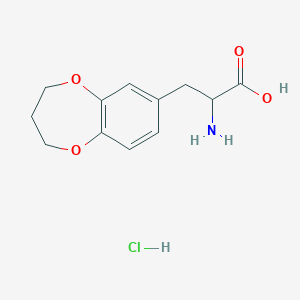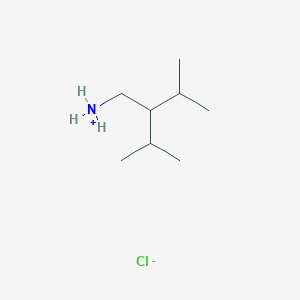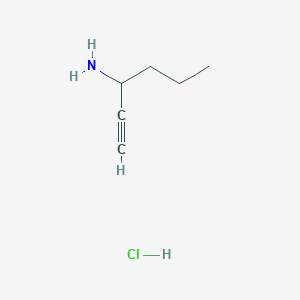
4-(azidomethyl)tetrahydro-2H-pyran
Overview
Description
“4-(azidomethyl)tetrahydro-2H-pyran” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyran derivatives has been a topic of interest in the field of synthetic chemistry. A common approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of “4-(azidomethyl)tetrahydro-2H-pyran” can be analyzed based on its parent compound, tetrahydropyran. In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation . The addition of the azidomethyl group at the 4th position would modify this structure.Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “4-(azidomethyl)tetrahydro-2H-pyran”, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(azidomethyl)tetrahydro-2H-pyran” can be inferred from its parent compound, tetrahydropyran. Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .Scientific Research Applications
Synthesis of Pyran Derivatives
4-(Azidomethyl)tetrahydro-2H-pyran: is a valuable intermediate in the synthesis of pyran derivatives, which are prominent for their broad spectrum of biological and pharmaceutical properties. These properties include antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal activities . The compound can be used in multicomponent reactions (MCRs) to create diverse pyran structures with potential therapeutic applications.
Heterocyclic Chemistry
In heterocyclic chemistry, 4-(azidomethyl)tetrahydro-2H-pyran serves as a precursor for constructing complex heterocyclic systems. These systems often exhibit significant biological properties and contribute to the field of synthetic chemistry by acting as organic precursors . The azidomethyl group in particular allows for further functionalization, leading to the formation of privileged heterocyclic scaffolds with enhanced biological activity.
Polymer Synthesis
The azidomethyl group in 4-(azidomethyl)oxane is used for the synthesis of energetic polymers. These polymers are characterized by good thermochemical, thermo-mechanical, and yield strength properties. The presence of ether linkers in the polymer chain provides significant flexibility, while the polarity of oxygen atoms in the ether groups enables strong intra- and intermolecular interactions .
Organic Synthesis Catalysis
4-(Azidomethyl)tetrahydro-2H-pyran: can act as a catalyst or co-catalyst in organic synthesis processes. Its structure is conducive to cationic polymerization reactions, which are essential for creating high molecular mass products . The compound’s reactivity can be harnessed to improve the effectiveness of catalytic systems.
Drug Design and Development
The structural motif of 4-(azidomethyl)tetrahydro-2H-pyran is found in many natural products, making it a strategic key intermediate in drug design. Its incorporation into drug molecules can enhance the pharmacokinetic properties and allow for the development of novel therapeutic agents .
Material Science
In material science, 4-(azidomethyl)oxane derivatives are explored for their potential in creating new materials with unique properties. These materials could have applications in various industries, including electronics, coatings, and adhesives .
Nanotechnology
The compound’s ability to form stable heterocyclic rings makes it suitable for use in nanotechnology. It can be used to synthesize nanoscale materials with specific properties, such as conductivity or reactivity, which are valuable in the development of nanodevices and sensors .
Green Chemistry
4-(Azidomethyl)tetrahydro-2H-pyran: is involved in green chemistry applications due to its role in reactions that adhere to principles of atom economy and environmental friendliness. Its use in one-pot reactions and MCRs contributes to the development of sustainable chemical processes .
Future Directions
The future directions in the research of “4-(azidomethyl)tetrahydro-2H-pyran” and its derivatives could involve exploring their potential applications in various fields such as drug synthesis . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .
Mechanism of Action
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
properties
IUPAC Name |
4-(azidomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)tetrahydro-2H-pyran | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


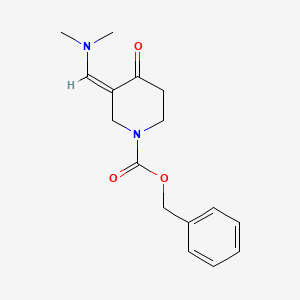
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
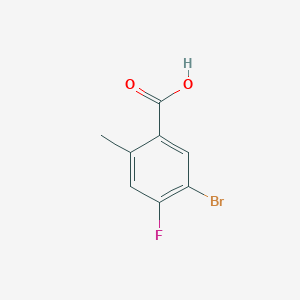

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
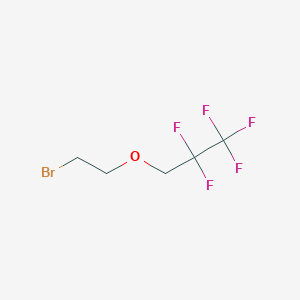
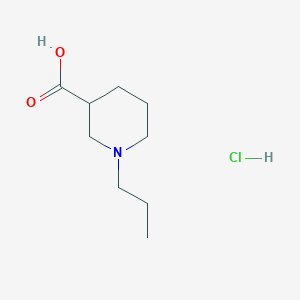

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

